molecular formula C17H16N2O3S B2602964 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 895444-61-8

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2602964
CAS No.: 895444-61-8
M. Wt: 328.39
InChI Key: GBGSTPHIGCBUIX-ZCXUNETKSA-N
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Description

N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a fused dihydrobenzothiazole ring system. The compound’s structure includes a Z-configuration imine group, 5,6-dimethoxy substitutions on the benzothiazole ring, and a methyl group at position 2. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-12-9-13(21-2)14(22-3)10-15(12)23-17(19)18-16(20)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGSTPHIGCBUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole core with the benzamide moiety, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing heterocycles. It may also serve as a ligand in the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its benzothiazole core is a common motif in many bioactive molecules, including antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Substituent Comparison of Benzothiazol-2-ylidene Benzamide Derivatives
Compound Name Substituents on Benzothiazole Ring Benzamide Substituents Isomer (Z/E) Key References
Target Compound 5,6-dimethoxy, 3-methyl Benzamide (unsubstituted) Z -
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide 3,6-dimethyl 2,4-dimethoxy E ECHEMI, 2022
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl), 4-phenyl 4-methyl Z Saeed et al., 2007
Nitazoxanide 5-nitro-thiazole 2-acetoxy - Zhang et al., 2007

Key Observations :

  • The target compound is distinguished by its 5,6-dimethoxy groups , which enhance electron-donating effects compared to the methyl groups in .
  • Nitazoxanide shares a benzamide-thiazole core but replaces the dihydrobenzothiazole with a nitro-thiazole, critical for its antiparasitic activity.

Crystallographic and Hydrogen-Bonding Analysis

Table 3: Crystallographic Parameters
Compound Space Group Bond Lengths (Å) Torsion Angles (°) Software Used Reference
Target Compound - - - SHELX , ORTEP -
(Z)-N-[3-(2-Methoxyphenyl)-...-benzamide Monoclinic C–S: 1.74; C–N: 1.30 N–C–S–C: −170.98 to −178.83 SHELXTL Saeed et al., 2007
Compound - - - WinGX ECHEMI, 2022

Key Findings :

  • The compound in exhibits planar geometry in the dihydrothiazole ring, with torsional angles reflecting minimal distortion due to Z-configuration .
  • Hydrogen-bonding patterns (e.g., N–H⋯O/S interactions) in similar compounds influence crystal packing and stability, as discussed in .

Insights :

  • Benzimidazole-thiazole hybrids in demonstrate that fused heterocycles with benzamide groups exhibit dual antimicrobial and anticancer activities, a trait that may extend to the target compound.

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article aims to explore the biological activity of this compound by reviewing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Benzothiazole ring : A heterocyclic structure that contributes to the compound's biological activity.
  • Methoxy groups : These functional groups enhance solubility and bioavailability.

The compound has a molecular formula of C18H20N2O4SC_{18}H_{20}N_2O_4S with a molecular weight of approximately 388.44 g/mol.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are crucial in the pathophysiology of Alzheimer’s disease. For instance, derivatives have demonstrated IC50 values indicating potent inhibition against these enzymes .
  • Antioxidant Activity : The presence of methoxy groups contributes to the antioxidant properties of the compound, which may protect neuronal cells from oxidative stress associated with neurodegenerative disorders .
  • Cell Proliferation Modulation : Studies indicate that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and proliferation.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity IC50 Value Reference
AChE Inhibition0.29 ± 0.01 μM
MAO-A Inhibition8.2 ± 0.08 μM
MAO-B Inhibition20.1 ± 0.16 μM
Antioxidant ActivityModerate

Case Studies

  • Alzheimer's Disease Models : In a study evaluating multifunctional agents for Alzheimer's treatment, derivatives of benzothiazole showed significant inhibition of AChE and reduced aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology .
  • Cancer Cell Lines : Research involving various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

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